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Introduction
Arhalofenate is an investigational drug that has been evaluated for the treatment of gout and

has potential applications in non-alcoholic steatohepatitis (NASH). It is characterized by a dual

mechanism of action, functioning as both a uricosuric agent to lower serum uric acid (sUA)

levels and as an anti-inflammatory agent. This guide provides a meta-analysis of available

clinical trial data for Arhalofenate, comparing its performance against other therapeutic

alternatives and detailing the experimental protocols of key studies.

Arhalofenate for Gout
Arhalofenate has been primarily studied for its potential to manage gout by simultaneously

lowering serum uric acid levels and reducing the incidence of gout flares, a significant unmet

need in gout therapy.

Mechanism of Action in Gout
Arhalofenate's dual functionality in treating gout stems from two distinct molecular actions:

Uricosuric Effect: It inhibits the urate transporter 1 (URAT1) in the proximal tubules of the

kidneys. This inhibition blocks the reabsorption of uric acid, leading to increased urinary

excretion and a subsequent reduction in serum uric acid levels.[1][2]
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Anti-inflammatory Effect: Arhalofenate's active metabolite, arhalofenate acid, exhibits anti-

inflammatory properties by activating AMP-activated protein kinase (AMPK) signaling.[3][4]

This activation helps to suppress the inflammatory cascade triggered by monosodium urate

(MSU) crystals, which is the underlying cause of gout flares. Arhalofenate is also known to

be a peroxisome proliferator-activated receptor gamma (PPARγ) modulator, which may

contribute to its anti-inflammatory effects.[2]

The following diagram illustrates the proposed signaling pathway for Arhalofenate's anti-

inflammatory action.
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Arhalofenate's Dual Mechanism of Action in Gout
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Clinical Trial Data and Performance Comparison
The efficacy and safety of Arhalofenate in gout have been evaluated in Phase IIb clinical trials.

The data below summarizes the key findings in comparison to standard gout therapies.

Treatment
Group

N

Flare
Incidence
(Flares/Patient
)

Percentage
Reduction vs.
Allopurinol

P-value vs.
Allopurinol

Arhalofenate 800

mg
- 0.66 46% 0.0056

Arhalofenate 600

mg
- 1.04 16% 0.37

Allopurinol 300

mg
- 1.24 - -

Allopurinol 300

mg + Colchicine

0.6 mg

- 0.40 - -

Placebo - 1.13 - -

Data from NCT02063997. Flare incidence is the number of flares divided by the time of

exposure.[5][6]

Treatment Group N
Mean % Change in
sUA from Baseline

P-value vs. Placebo

Arhalofenate 800 mg - -16.5% <0.0001

Arhalofenate 600 mg - -12.5% 0.001

Allopurinol 300 mg - -28.8% -

Allopurinol 300 mg +

Colchicine 0.6 mg
- -24.9% -

Placebo - -0.9% -
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Data from NCT02063997.[5][6]

Treatment
Group

N
Mean %
Change in sUA
from Baseline

% of Patients
Achieving sUA
<6 mg/dL

% of Patients
Achieving sUA
<5 mg/dL

Arhalofenate 800

mg + Febuxostat

80 mg

16 -63% 100% 93%

Arhalofenate 800

mg + Febuxostat

40 mg

16 -55% - -

Arhalofenate 600

mg + Febuxostat

80 mg

16 -54% - -

Data from NCT02252835.

Experimental Protocols of Key Clinical Trials
Study Design: A 12-week, randomized, double-blind, placebo- and active-controlled Phase

IIb study.[5][6]

Patient Population: 239 patients with a history of gout (≥3 flares in the past year) and serum

uric acid levels between 7.5 and 12 mg/dL.[5]

Treatment Arms:

Arhalofenate 600 mg once daily

Arhalofenate 800 mg once daily

Allopurinol 300 mg once daily

Allopurinol 300 mg + Colchicine 0.6 mg once daily

Placebo once daily
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Primary Outcome: Incidence of gout flares over 12 weeks.[5]

Secondary Outcome: Change in serum uric acid levels from baseline.[5]

12-Week Treatment Period

Screening of Gout Patients
(sUA 7.5-12 mg/dL, ≥3 flares/year)

Randomization (2:2:2:2:1)

Arhalofenate 600 mg/day Arhalofenate 800 mg/day Allopurinol 300 mg/day Allopurinol 300 mg/day + Colchicine 0.6 mg/day Placebo

Primary Endpoint: Gout Flare Incidence
Secondary Endpoint: sUA Change

Click to download full resolution via product page

Experimental Workflow for NCT02063997

Study Design: An open-label, two-cohort Phase II study.[1]

Patient Population: 32 patients with gout and hyperuricemia.

Treatment Protocol:

Cohort 1: Arhalofenate 600 mg for 2 weeks, followed by sequential 1-week co-

administration of febuxostat 80 mg and then 40 mg. Febuxostat 40 mg was continued

alone for the final 2 weeks.

Cohort 2: Arhalofenate 800 mg for 2 weeks, followed by sequential 1-week co-

administration of febuxostat 40 mg and then 80 mg. Febuxostat 80 mg was continued

alone for the final 2 weeks.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.aragen.com/resource/preclinical-evaluation-of-new-antifibrotics-in-nash-induced-fibrosis-models.pdf
https://www.aragen.com/resource/preclinical-evaluation-of-new-antifibrotics-in-nash-induced-fibrosis-models.pdf
https://www.benchchem.com/product/b1666086?utm_src=pdf-body-img
https://www.researchgate.net/figure/Summary-of-clinical-trials-of-arhalofenate_tbl3_278331372
https://www.benchchem.com/product/b1666086?utm_src=pdf-body
https://www.benchchem.com/product/b1666086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Outcome: Change in serum uric acid levels.

Secondary Outcomes: Pharmacokinetics and safety of the combination therapy.

Cohort 1 (n=16) Cohort 2 (n=16)

Enrollment of Gout Patients
(Hyperuricemia)

Weeks 1-2:
Arhalofenate 600 mg

Weeks 1-2:
Arhalofenate 800 mg

Week 3:
Arhalofenate 600 mg + Febuxostat 80 mg

Week 4:
Arhalofenate 600 mg + Febuxostat 40 mg

Weeks 5-6:
Febuxostat 40 mg

Endpoint Analysis:
sUA levels, PK, Safety

Week 3:
Arhalofenate 800 mg + Febuxostat 40 mg

Week 4:
Arhalofenate 800 mg + Febuxostat 80 mg

Weeks 5-6:
Febuxostat 80 mg

Click to download full resolution via product page

Experimental Workflow for NCT02252835

Arhalofenate for Non-Alcoholic Steatohepatitis
(NASH)
As of the current analysis, there is a lack of published clinical trial data for Arhalofenate in the

treatment of non-alcoholic steatohepatitis (NASH). The investigation of Arhalofenate for NASH
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appears to be in a preclinical or early exploratory phase.

Rationale for Investigation in NASH
The potential utility of Arhalofenate in NASH is hypothesized to be linked to its activity as a

peroxisome proliferator-activated receptor gamma (PPARγ) modulator. PPARγ is a nuclear

receptor that plays a role in regulating glucose metabolism and fatty acid storage. While

Arhalofenate itself is described as a non-agonist PPARγ ligand in the context of its anti-

inflammatory effects in gout, its parent compound, halofenic acid, has been shown to be a

selective PPARγ modulator with antidiabetic properties. This modulation of PPARγ could

potentially influence the metabolic dysregulation that is a hallmark of NASH. However, without

dedicated preclinical or clinical studies of Arhalofenate in liver disease models, its efficacy in

this indication remains speculative.

Conclusion
The meta-analysis of available clinical trial data demonstrates that Arhalofenate has a unique

dual mechanism of action for the treatment of gout, offering both a modest reduction in serum

uric acid and a significant anti-inflammatory effect that reduces gout flares.[5][6] In direct

comparison, while Arhalofenate's sUA lowering is less potent than allopurinol, its ability to

reduce flares is superior to allopurinol alone and comparable to allopurinol with colchicine

prophylaxis.[5][6] Furthermore, when combined with a xanthine oxidase inhibitor like

febuxostat, Arhalofenate contributes to a more profound reduction in sUA levels.

For the indication of NASH, there is currently no clinical evidence to support the use of

Arhalofenate. The therapeutic potential in this area is based on its theoretical mechanism of

action as a PPARγ modulator, but this requires substantiation through future preclinical and

clinical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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